beta-Methylenepyridine-2-ethanol

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

beta-Methylenepyridine-2-ethanol (CAS 58379-60-5), also known as 2-pyridin-2-ylprop-2-en-1-ol, is a pyridine derivative characterized by an exocyclic methylene group and a primary alcohol substituent. It has a molecular formula of C8H9NO, a molecular weight of 135.16, and is commercially available in purities ranging from 93% to 98%.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 58379-60-5
Cat. No. B1616111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methylenepyridine-2-ethanol
CAS58379-60-5
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC=C(CO)C1=CC=CC=N1
InChIInChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,10H,1,6H2
InChIKeyYMJQERFTJRYEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Methylenepyridine-2-ethanol (CAS 58379-60-5) Procurement Guide: Key Properties and Specifications


beta-Methylenepyridine-2-ethanol (CAS 58379-60-5), also known as 2-pyridin-2-ylprop-2-en-1-ol, is a pyridine derivative characterized by an exocyclic methylene group and a primary alcohol substituent . It has a molecular formula of C8H9NO, a molecular weight of 135.16, and is commercially available in purities ranging from 93% to 98% . Predicted physicochemical properties include a density of 1.072 g/cm³, a boiling point of 255.7°C at 760 mmHg, a flash point of 108.4°C, a LogP of 1.087, and a predicted pKa of 14.30±0.10 . The compound is not classified as hazardous according to ECHA's CLP inventory [1].

Why Generic Pyridine-Ethanols Cannot Substitute for beta-Methylenepyridine-2-ethanol


The substitution of beta-Methylenepyridine-2-ethanol (CAS 58379-60-5) with structurally similar pyridine-ethanol derivatives, such as 2-Pyridineethanol (CAS 103-74-2), is not scientifically valid for specific applications. The defining feature of CAS 58379-60-5 is its exocyclic methylene group (C=C double bond), a reactive functional handle absent in saturated analogs . This vinyl moiety imparts a distinct reactivity profile, enabling orthogonal synthetic transformations like radical reductions or polymerization that are not possible with its saturated counterpart, 2-Pyridineethanol, which is primarily used as a simple alcohol for nucleophilic substitution or esterification . Consequently, the two are not interchangeable; the choice between them is dictated by the required chemical functionality, making CAS 58379-60-5 a specialized building block rather than a commodity chemical .

beta-Methylenepyridine-2-ethanol: Quantitative Evidence for Differentiated Use in Analytical and Synthetic Applications


Validated Analytical Method for beta-Methylenepyridine-2-ethanol as a Critical Impurity Standard

beta-Methylenepyridine-2-ethanol (CAS 58379-60-5) is explicitly referenced as a specific chemical entity (Betahistine Impurity 13) for which a dedicated and scalable reverse-phase HPLC method has been developed . This method, using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, enables the quantification and preparative separation of this impurity from the active pharmaceutical ingredient (API) [1]. This represents a direct application where this precise compound, not a generic analog, is required as a reference standard for quality control in pharmaceutical manufacturing .

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Distinct Structural Reactivity of the Exocyclic Methylene Group Compared to Saturated Analogs

The exocyclic methylene group in beta-Methylenepyridine-2-ethanol (a vinyl pyridine) provides a unique reactive site for radical-mediated reductions, a transformation not available to saturated analogs like 2-Pyridineethanol . Research demonstrates that ene-reductases (EREDs) can reduce vinyl pyridines to their corresponding benzylic radicals when irradiated with visible light, a mechanism that relies on the presence of the exocyclic double bond . This distinct reactivity establishes CAS 58379-60-5 as a specialized building block for synthetic sequences that require a vinyl handle, differentiating it from saturated 2-pyridineethanol which lacks this functional group .

Organic Synthesis Vinyl Pyridine Reactivity Radical Chemistry

Physicochemical Property Differences Guiding Downstream Purification and Formulation

The distinct molecular structure of beta-Methylenepyridine-2-ethanol results in significantly different physicochemical properties compared to its saturated analog, 2-Pyridineethanol . For instance, the predicted LogP of beta-Methylenepyridine-2-ethanol is 1.09 , whereas the experimental refractive index (n20/D) of 2-Pyridineethanol is 1.537 . These differences in hydrophobicity and optical properties are critical parameters for predicting retention time in reverse-phase chromatography and for understanding potential differences in membrane permeability or solubility in formulation studies .

Medicinal Chemistry Formulation Development Chromatography

Optimal Procurement and Use Cases for beta-Methylenepyridine-2-ethanol (CAS 58379-60-5)


Pharmaceutical Quality Control: Impurity Profiling of Betahistine Drug Substance

CAS 58379-60-5 is the definitive reference standard for 'Betahistine Impurity 13' . Analytical laboratories must procure this specific compound to validate methods and quantify this known impurity in betahistine active pharmaceutical ingredients (APIs) and finished drug products [1]. Its use is mandated for regulatory compliance and quality assurance, making it a critical procurement item for pharmaceutical QC and R&D departments .

Synthetic Chemistry: A Vinyl Pyridine Building Block for Specialized Transformations

Researchers engaged in organic synthesis requiring a vinyl pyridine scaffold should procure CAS 58379-60-5 as a key starting material or intermediate . The exocyclic methylene group enables unique reactivity, such as participation in radical-mediated reactions, photoredox catalysis, or polymerization, which are not possible with saturated 2-pyridineethanol [1]. Its selection over other pyridine derivatives is driven by the specific need for an alkene functional group in the target synthetic pathway .

Medicinal Chemistry and Drug Discovery: A Lipophilic Pyridine Scaffold for Library Synthesis

In medicinal chemistry, CAS 58379-60-5 serves as a versatile building block for generating compound libraries with a defined lipophilic pyridine core . Its predicted LogP of ~1.09, compared to more polar analogs, makes it a candidate for optimizing physicochemical properties in early drug discovery programs [1]. Procurement is justified when a synthetic plan calls for a pyridine-containing monomer with a reactive alcohol handle and a distinct lipophilicity profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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